molecular formula C20H25N5O2 B2459516 4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-12-1

4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2459516
CAS No.: 899945-12-1
M. Wt: 367.453
InChI Key: XAENQJCEFGWJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Biological Activity

4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the class of pyrazolopyrimidines. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core and multiple functional groups, suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N5O4C_{18}H_{21}N_{5}O_{4}, with a molecular weight of approximately 371.39 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. The presence of the pyrazolo[3,4-d]pyrimidine core allows for interaction with various molecular targets, leading to disruption in cell proliferation and survival mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HCT1161.68

These values indicate that the compound has comparable efficacy to established chemotherapeutics such as doxorubicin and 5-fluorouracil.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has been observed to inhibit the growth of various bacterial strains, enhancing its potential as a therapeutic agent in infectious diseases.

Case Studies

  • Study on MCF-7 Cell Line : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed significant inhibition of cell proliferation with an IC50 value of 5.85 µM. Flow cytometry analysis indicated an increase in apoptosis rates, suggesting that the compound induces programmed cell death in cancer cells .
  • A549 Cell Line Evaluation : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 3.0 µM for the compound, showcasing its potency. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or diminish anticancer effects, indicating that careful structural optimization is crucial for developing more potent derivatives.

Properties

IUPAC Name

4-tert-butyl-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-19(2,3)14-9-7-13(8-10-14)17(26)23-24-12-21-16-15(18(24)27)11-22-25(16)20(4,5)6/h7-12H,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAENQJCEFGWJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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